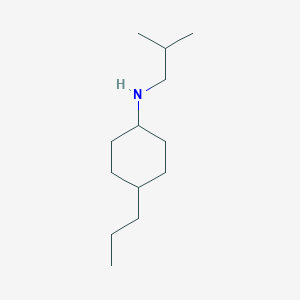

N-(2-methylpropyl)-4-propylcyclohexan-1-amine

Description

N-(2-methylpropyl)-4-propylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a propyl group at the 4-position and a 2-methylpropyl (isobutyl) group attached to the amine nitrogen. The isobutyl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to analogs with smaller or polar substituents .

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-(2-methylpropyl)-4-propylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h11-14H,4-10H2,1-3H3 |

InChI Key |

UXMDXNVATPMQLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-propylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 1-bromopropane to form 4-propylcyclohexanone. This intermediate is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-propylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(2-methylpropyl)-4-propylcyclohexan-1-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

N-(Propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride (CAS: 1193389-29-5)

Structural Differences :

- Amine substituent : Propan-2-yl (isopropyl) vs. 2-methylpropyl (isobutyl).

- Salt form : Hydrochloride vs. free base.

Key Properties :

| Property | N-(Propan-2-yl)-4-propylcyclohexan-1-amine HCl | N-(2-methylpropyl)-4-propylcyclohexan-1-amine |

|---|---|---|

| Molecular Formula | C₁₂H₂₆ClN | C₁₃H₂₇N (estimated) |

| Molecular Weight | 219.79 g/mol | ~197.36 g/mol (free base) |

| Purity | ≥97% (as HCl salt) | Not reported |

| Solubility | Higher water solubility (due to HCl salt) | Likely lower solubility (free base) |

Research Findings :

2-Methyl-N-[1-(4-methylphenyl)propyl]cyclohexan-1-amine

Structural Differences :

- Amine substituent : Aromatic 4-methylphenylpropyl vs. aliphatic isobutyl.

Key Properties :

| Property | 2-Methyl-N-[1-(4-methylphenyl)propyl]cyclohexan-1-amine | This compound |

|---|---|---|

| Molecular Formula | C₁₇H₂₇N | C₁₃H₂₇N |

| Molecular Weight | ~245.41 g/mol | ~197.36 g/mol |

| Polarity | Higher hydrophobicity | Moderately hydrophobic |

Research Findings :

N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine

Structural Differences :

- Amine substituent : Ether-containing 3-(cyclohexyloxy)propyl vs. isobutyl.

- Functional groups : Ether oxygen and cyclohexyl ring introduce hydrogen-bonding and steric bulk.

Key Properties :

| Property | N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine | This compound |

|---|---|---|

| Molecular Formula | C₁₈H₃₅NO | C₁₃H₂₇N |

| Molecular Weight | 281.48 g/mol | ~197.36 g/mol |

| Solubility | Higher in organic solvents (due to ether group) | Likely soluble in non-polar solvents |

Research Findings :

Piperazine-Containing Cyclohexanamine Derivatives (Patent EP2021)

Structural Differences :

- Core structure: Spiro pyrazino-pyrrolo-pyrimidinone fused with cyclohexane.

- Substituents : Piperazine rings (e.g., 4-methylpiperazin-1-yl) vs. simple alkyl groups.

Key Properties :

| Property | Compound 37/41 (EP2021) | This compound |

|---|---|---|

| Molecular Formula | C₂₄H₃₃N₇O | C₁₃H₂₇N |

| Molecular Weight | 452.25 g/mol | ~197.36 g/mol |

| Bioactivity | Likely kinase inhibitors (based on structure) | Not reported |

Research Findings :

- Piperazine rings enhance basicity and hydrogen-bonding capacity, critical for targeting enzymes like kinases.

- The spiro structure restricts conformational flexibility, improving selectivity in drug design .

Biological Activity

N-(2-methylpropyl)-4-propylcyclohexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with an amine group and two alkyl chains. Its molecular formula can be represented as CHN. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound has been linked to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Compounds with similar structures have demonstrated activity as serotonin receptor agonists, which may contribute to their therapeutic effects in mood disorders and anxiety .

In Vitro Studies

In vitro studies have shown that this compound exhibits selective binding affinity towards serotonin receptors. For example, a related compound was found to have an effective concentration (EC) of 23 nM at the 5-HT receptor, indicating potent agonistic activity . This suggests that this compound may similarly affect serotonin signaling pathways.

In Vivo Studies

Case Study: Antipsychotic Activity

A study investigated the effects of structurally similar compounds in an amphetamine-induced hyperactivity model. These compounds displayed significant antipsychotic-like effects, suggesting that this compound may also possess similar therapeutic potential .

Comparative Biological Activity Table

| Compound | EC (nM) | Receptor Type | Biological Activity |

|---|---|---|---|

| This compound | TBD | 5-HT | Potential agonist |

| Related Compound (+)-15a | 23 | 5-HT | Antipsychotic activity |

| Related Compound (+)-19 | 24 | 5-HT | Antipsychotic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.